molecular formula C10H16BrNOS B13246703 [(5-Bromothiophen-2-yl)methyl](4-methoxybutyl)amine

[(5-Bromothiophen-2-yl)methyl](4-methoxybutyl)amine

Cat. No.: B13246703
M. Wt: 278.21 g/mol
InChI Key: PYKBGZLZYBXFFA-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)methylamine is an organic compound that features a brominated thiophene ring attached to a methoxybutylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by a series of substitution reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

(5-Bromothiophen-2-yl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can participate in various electronic interactions, while the methoxybutylamine chain can interact with biological receptors. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromothiophen-2-yl)methylamine
  • (5-Bromothiophen-2-yl)methylamine
  • (5-Bromothiophen-2-yl)methylamine

Uniqueness

(5-Bromothiophen-2-yl)methylamine is unique due to its specific combination of a brominated thiophene ring and a methoxybutylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H16BrNOS

Molecular Weight

278.21 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-4-methoxybutan-1-amine

InChI

InChI=1S/C10H16BrNOS/c1-13-7-3-2-6-12-8-9-4-5-10(11)14-9/h4-5,12H,2-3,6-8H2,1H3

InChI Key

PYKBGZLZYBXFFA-UHFFFAOYSA-N

Canonical SMILES

COCCCCNCC1=CC=C(S1)Br

Origin of Product

United States

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